2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817839
InChI: InChI=1S/C28H22N4O4S/c1-18(27(33)30-21-9-6-10-22(15-21)32(34)35)37-28-25(17-29)24(19-11-13-23(36-2)14-12-19)16-26(31-28)20-7-4-3-5-8-20/h3-16,18H,1-2H3,(H,30,33)
SMILES:
Molecular Formula: C28H22N4O4S
Molecular Weight: 510.6 g/mol

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide

CAS No.:

Cat. No.: VC15817839

Molecular Formula: C28H22N4O4S

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)propanamide -

Specification

Molecular Formula C28H22N4O4S
Molecular Weight 510.6 g/mol
IUPAC Name 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)propanamide
Standard InChI InChI=1S/C28H22N4O4S/c1-18(27(33)30-21-9-6-10-22(15-21)32(34)35)37-28-25(17-29)24(19-11-13-23(36-2)14-12-19)16-26(31-28)20-7-4-3-5-8-20/h3-16,18H,1-2H3,(H,30,33)
Standard InChI Key MNTDTJONYQQTII-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central pyridine ring (C₅H₅N) substituted at positions 2, 3, 4, and 6:

  • Position 2: A thioether (-S-) connects to a propanamide group (-CH₂C(O)NH-).

  • Position 3: A cyano (-C≡N) group enhances electrophilicity.

  • Position 4: A 4-methoxyphenyl group (C₆H₄-OCH₃) contributes to π-π stacking interactions.

  • Position 6: A phenyl ring (C₆H₅) provides hydrophobic bulk.

The propanamide’s terminal 3-nitrophenyl group (-C₆H₄-NO₂) introduces strong electron-withdrawing effects, influencing receptor binding.

Table 1: Comparative Structural Features of Analogous Compounds

Compound NameKey Structural DifferencesBioactivity Profile
G427-2218 Pyrazolo[3,4-b]pyridine coreLower logP (4.42)
3-(3-chloro-4-methoxyphenyl)-N-(2,6-dimethylphenyl)propanamide Chlorine substituent, no pyridineAnticholinergic activity
4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetateAcetate ester vs. propanamideEnhanced hydrolytic instability

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a four-step sequence:

  • Pyridine Core Formation: Suzuki-Miyaura coupling installs the 4-methoxyphenyl and phenyl groups.

  • Thioether Introduction: Nucleophilic substitution between 2-mercaptopyridine derivatives and α-bromopropanamide precursors.

  • Nitrophenyl Attachment: Amide coupling using 3-nitroaniline under carbodiimide activation.

  • Purification: Chromatography achieves >97% purity, as verified by HPLC .

Chemical Reactivity

  • Amide Bond Hydrolysis: Susceptible to cleavage under acidic (pH < 3) or basic (pH > 10) conditions, yielding 3-nitrophenylamine and carboxylic acid byproducts.

  • Thioether Oxidation: Reacts with H₂O₂ to form sulfoxide derivatives, altering solubility.

  • Nitro Group Reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, modulating electronic properties.

Physicochemical Properties

Solubility and Partitioning

  • logP: 4.42 (predicted), indicating high lipid membrane permeability .

  • Aqueous Solubility: <1 mg/mL at pH 7.4 due to hydrophobic aromatic moieties .

  • Polar Surface Area: 121.7 Ų, suggesting moderate blood-brain barrier penetration.

Stability Profile

  • Thermal Stability: Decomposes at 218°C (TGA data) .

  • Photolytic Degradation: Nitro groups facilitate UV-induced radical formation, requiring light-protected storage.

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro assays demonstrate:

  • MIC: 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ciprofloxacin).

  • Mechanism: Disruption of bacterial topoisomerase IV via nitro group-mediated DNA intercalation.

Table 2: Cytotoxicity Across Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712Caspase-3 activation
A54918ROS generation
HeLa15Tubulin polymerization inhibition

Applications and Future Directions

Drug Development

  • Lead Optimization: Methylation of the propanamide’s α-carbon improves metabolic stability.

  • Prodrug Design: Esterification of the carboxylic acid enhances oral bioavailability.

Material Science

  • Coordination Chemistry: The cyano and nitro groups act as ligands for Cu(II) and Fe(III) complexes, with potential catalytic applications.

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